4-(tert-Butyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile
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Overview
Description
4-(tert-Butyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a trifluoromethyl group, a tert-butyl group, and a mercapto group attached to a nicotinonitrile core. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The initial step involves the synthesis of the nicotinonitrile core through a reaction between a suitable pyridine derivative and a nitrile source under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.
Addition of the tert-Butyl Group: The tert-butyl group is typically introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Incorporation of the Mercapto Group: The mercapto group is added via thiolation reactions using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Strong nucleophiles (e.g., alkoxides, amines)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with nucleophilic groups
Scientific Research Applications
4-(tert-Butyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The mercapto group can form covalent bonds with target proteins, potentially inhibiting their function. The nitrile group may also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butyl)-2-mercapto-6-methylpyridine
- 4-(tert-Butyl)-2-mercapto-6-chloronicotinonitrile
- 4-(tert-Butyl)-2-mercapto-6-fluoronicotinonitrile
Uniqueness
4-(tert-Butyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to biological targets compared to similar compounds without the trifluoromethyl group.
Properties
IUPAC Name |
4-tert-butyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2S/c1-10(2,3)7-4-8(11(12,13)14)16-9(17)6(7)5-15/h4H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCDCGFHGCSGKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=S)NC(=C1)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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